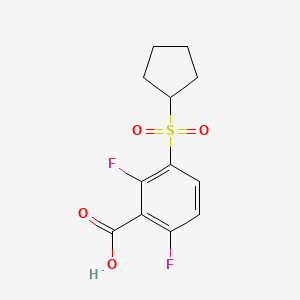
3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid
Übersicht
Beschreibung
This would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Environmental Contamination and Remediation
A critical review focused on treatment technologies for aqueous perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA) explores various methods for removing these compounds from water, highlighting activated carbon's effectiveness and the challenges associated with other adsorbents like organo-clays, clay minerals, and carbon nanotubes (Espana, Mallavarapu, Naidu, & Naidu, 2015). This research could provide a foundation for studying the environmental fate and remediation of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid.
Pharmacological Activities and Molecular Mechanisms
Gallic acid's pharmacological activities, including anti-inflammatory properties, are detailed in a review that might offer insights into similar applications for 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid (Bai et al., 2020). This includes a comprehensive examination of chemical characteristics, plant origins, pharmacokinetics, toxicity, and mechanisms of action, underscoring the potential for broad application in treating inflammation-related diseases.
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents reveals the synthesis and evaluation of novel compounds, which could inform the development of new therapeutic agents including 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid (Raut et al., 2020). This highlights the ongoing need for innovative molecules in pharmaceutical research with anti-inflammatory and antioxidant capabilities.
Analytical Methods in Antioxidant Activity
A review on the analytical methods used in determining antioxidant activity discusses various tests and their applicability, which could be relevant for assessing the antioxidant properties of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid (Munteanu & Apetrei, 2021). Understanding these methods is crucial for accurately evaluating the potential health benefits of new chemical compounds.
Environmental Fate and Distribution
A review on the occurrence, fate, and removal of perfluorinated compounds during wastewater treatment provides a comprehensive overview of how these persistent chemicals behave in the environment and the challenges in their removal (Arvaniti & Stasinakis, 2015). This information could be useful for assessing the environmental impact and degradation processes of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid.
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Zukünftige Richtungen
This would involve identifying areas where further research is needed, such as potential applications of the compound, ways to improve its synthesis, or aspects of its behavior that are not yet fully understood.
Please note that conducting such an analysis would require access to specialized resources and expertise in chemistry. If you have a specific question about this compound or a related topic, I would be happy to try to help further.
Eigenschaften
IUPAC Name |
3-cyclopentylsulfonyl-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4S/c13-8-5-6-9(11(14)10(8)12(15)16)19(17,18)7-3-1-2-4-7/h5-7H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDYIBSULGYISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



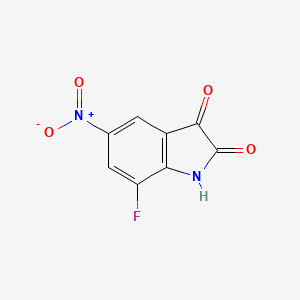

![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)
![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
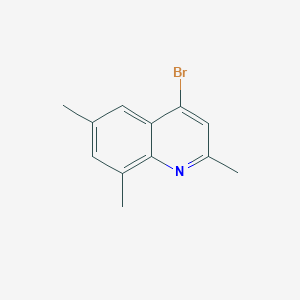
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)
![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)
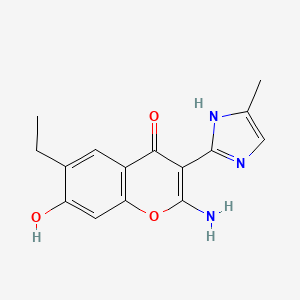
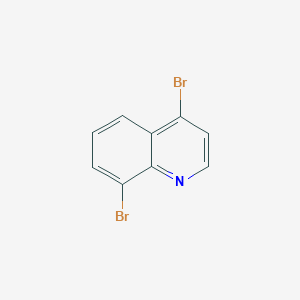

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)